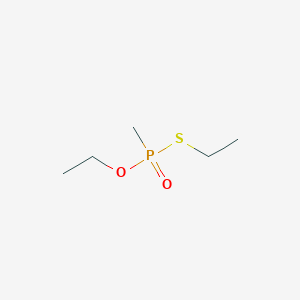

O,S-Diethyl methylphosphonothioate

Vue d'ensemble

Description

L’hydroquinone, également connue sous le nom de quinone, est un composé organique aromatique de formule chimique C6H4(OH)2. Il s’agit d’un type de phénol et d’un dérivé du benzène, caractérisé par deux groupes hydroxyle liés à un cycle benzénique en position para. Ce composé est un solide granulaire blanc et est largement utilisé dans diverses applications industrielles et scientifiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’hydroquinone peut être synthétisée par plusieurs méthodes. Une méthode courante implique l’hydroxylation du phénol en utilisant du peroxyde d’hydrogène en présence d’un catalyseur tel que l’hydrotalcite. Ce processus implique une réaction de reflux suivie de la séparation de la benzoquinone, qui est ensuite réduite en hydroquinone en utilisant du pyrosulfite de sodium .

Une autre méthode implique l’acétoxylation de Thiele-Winter, où des dérivés de 1,4- ou 1,2-quinone réagissent avec l’anhydride acétique en présence d’un catalyseur acide. Les dérivés triacétoxy résultants sont hydrolysés en hydroquinone en conditions acides ou basiques .

Méthodes de production industrielle

Industriellement, l’hydroquinone est produite par hydroperoxydation du p-diisopropylbenzène, hydroxylation du phénol et oxydation de l’aniline. Ces méthodes sont préférées en raison de leur efficacité et de leur rentabilité .

Analyse Des Réactions Chimiques

Types de réactions

L’hydroquinone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il est faiblement acide et ses groupes hydroxyle peuvent être facilement alkylés pour former des mono- et des diéthers. Il est également très sensible à la substitution cyclique par des réactions de Friedel-Crafts telles que l’alkylation .

Réactifs et conditions courants

Oxydation : L’hydroquinone peut être oxydée en quinone en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : La quinone peut être réduite en hydroquinone en utilisant des agents réducteurs tels que le pyrosulfite de sodium.

Substitution : L’hydroquinone peut subir des réactions de substitution avec des réactifs comme les halogénures d’alkyle en présence d’un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la quinone (à partir de l’oxydation) et divers éthers (à partir de réactions d’alkylation).

Applications de la recherche scientifique

L’hydroquinone a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme agent réducteur et dans la synthèse de divers composés organiques.

Biologie : Joue un rôle dans les chaînes de transport d’électrons et comme antioxydant.

Médecine : Connu pour son utilisation dans le traitement du paludisme et des crampes musculaires.

Industrie : Utilisé dans la production de colorants, de caoutchouc et comme révélateur photographique.

Applications De Recherche Scientifique

Chemical Properties and Background

O,S-Diethyl methylphosphonothioate is a phosphonothioate compound, which serves as a potent inhibitor of cholinesterase enzymes. Its chemical structure includes a phosphorus atom bonded to sulfur and ethyl groups, making it relevant in both pharmaceutical and chemical defense contexts. The molecular formula is .

Cholinesterase Inhibition

OSDEMP is primarily known for its role as a cholinesterase inhibitor. This property makes it useful in studying neuropharmacological effects and developing antidotes for organophosphate poisoning. Research has demonstrated that compounds like OSDEMP can mimic the action of nerve agents, allowing scientists to explore therapeutic interventions against toxic exposures .

Pharmaceutical Intermediates

In the pharmaceutical industry, OSDEMP serves as an intermediate in the synthesis of various drugs. Its ability to act as a phosphorylating agent facilitates the development of new therapeutic compounds that require specific phosphorylation steps during synthesis .

Chemical Warfare Agent Simulant

OSDEMP is frequently used as a simulant for VX nerve agent studies. Its structural similarity to VX allows researchers to investigate decontamination methods, toxicity mechanisms, and environmental fate without the ethical concerns associated with actual nerve agents .

Case Study 1: Decontamination Methods

A study investigated the effectiveness of N,N-dichlorourethane as a decontaminating agent for OSDEMP, demonstrating its potential for detoxification in field settings. The findings indicated that solid sorbent decontaminants could effectively neutralize OSDEMP residues, providing insights into safe handling and cleanup procedures following chemical exposure .

Case Study 2: Environmental Impact Assessment

Research focused on the fate of OSDEMP in soil after exposure to fire and subsequent liquid decontamination methods revealed critical insights into its environmental persistence. The study assessed degradation rates and identified key factors influencing its breakdown, which is essential for understanding long-term ecological impacts following chemical incidents .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Cholinesterase Inhibition | Used in pharmacological research to study enzyme inhibition mechanisms | Effective inhibitor; mimics effects of nerve agents; aids antidote development |

| Pharmaceutical Intermediates | Serves as a precursor in drug synthesis | Facilitates phosphorylation; integral in developing new therapeutic agents |

| Chemical Warfare Simulant | Utilized in research on nerve agent behavior and decontamination techniques | Provides safe alternative for studying VX properties; informs decontamination strategies |

Mécanisme D'action

L’hydroquinone exerce ses effets principalement par l’inhibition de l’enzyme tyrosinase, qui est impliquée dans l’étape initiale de la biosynthèse de la mélanine. En inhibant cette enzyme, l’hydroquinone réduit la production de mélanine, ce qui explique son utilisation comme agent éclaircissant pour la peau. Elle interfère également avec le transfert des mélanosomes vers les kératinocytes et augmente la dégradation de la mélanine .

Comparaison Avec Des Composés Similaires

L’hydroquinone peut être comparée à d’autres composés similaires tels que :

Méquinol : Un dérivé synthétique de l’hydroquinone, moins irritant et fonctionnant à des concentrations plus faibles.

Rétinoïdes : Dérivés de la vitamine A, utilisés pour réduire les décolorations cutanées.

Acide azélaïque : Utilisé pour traiter l’hyperpigmentation et l’acné.

Arbutine : Un composé naturel qui inhibe la production de mélanine.

Acide kojique : Dérivé de champignons, utilisé pour éclaircir la peau

L’hydroquinone est unique en raison de son double rôle d’agent réducteur et d’inhibiteur de la production de mélanine, ce qui la rend polyvalente dans les applications industrielles et médicales.

Activité Biologique

O,S-Diethyl methylphosphonothioate, commonly known as a simulant for the nerve agent VX, is an organophosphorus compound with significant biological activity. Its structure includes a phosphorus atom bonded to sulfur and oxygen, which contributes to its toxicity and potential applications in chemical warfare. Understanding its biological activity is crucial for developing effective countermeasures and decontamination strategies.

- Chemical Formula: C5H13O2PS

- Molecular Weight: 169.19 g/mol

- Density: 1.055 g/mL at 25 °C

- Boiling Point: 76-79 °C at 13 mmHg

- Hazard Classification: Acute Toxicity Category 4 (oral) .

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause symptoms ranging from muscle twitching and respiratory failure to death.

Key Mechanisms:

- Enzyme Inhibition: The compound binds to the active site of AChE, preventing substrate access.

- Cholinergic Crisis: Elevated levels of acetylcholine lead to continuous stimulation of muscles and glands, causing severe physiological effects.

Biological Activity Data

Case Studies

- Toxicity in Animal Models

- Decontamination Efficacy

- Environmental Persistence

Propriétés

IUPAC Name |

1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMOGGQLCCAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870981 | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-10-6 | |

| Record name | O,S-Diethyl P-methylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O,S-Diethyl methylphosphonothioate often used as a VX simulant?

A1: OSDEMP shares a similar chemical structure with VX, particularly the presence of the P=O and P-S bonds. This structural similarity results in comparable reactivity with decontaminants and degradation pathways, making OSDEMP a valuable surrogate for studying VX detoxification without the inherent risks associated with the actual nerve agent. []

Q2: How does OSDEMP react with decontaminants? Can you provide an example?

A2: OSDEMP can be effectively decontaminated through various methods, including oxidation and hydrolysis. For instance, N,N-dichlorobenzylamine effectively neutralizes OSDEMP in an acetonitrile-water solution. This reaction rapidly converts OSDEMP into non-toxic products, highlighting its potential for decontamination strategies. [] Another example involves using N,N-dichlorovaleramide, which oxidizes OSDEMP into non-toxic products in an acetonitrile-water medium. The reaction is instantaneous, further emphasizing the efficacy of oxidative decontamination for this VX simulant. []

Q3: What are the environmental implications of OSDEMP, and how is it typically analyzed?

A3: Similar to its parent compound VX, the release of OSDEMP into the environment poses potential risks. Factors such as pH and contact time significantly impact its interactions with various materials like charcoal, plastic, and butyl rubber. [] Analyzing OSDEMP typically involves gas chromatography coupled with flame photometric detectors (GC-FPD) to quantify its presence in environmental samples. []

Q4: Have there been any computational studies investigating the reactivity of OSDEMP?

A4: Yes, computational studies have provided valuable insights into the reactivity of OSDEMP, particularly concerning its hydrolysis. Research has demonstrated that the reaction of OSDEMP with hydroxide ions (HO-) results in both P-S and P-O bond cleavages. [] These findings enhance our understanding of the degradation pathways of OSDEMP and, by extension, provide insights into the behavior of VX in similar environments.

Q5: Are there any alternative materials or strategies being investigated for the detoxification of compounds like OSDEMP and VX?

A5: Research has explored various materials and strategies for the detoxification of organophosphorus compounds like OSDEMP and VX. One promising approach involves using a composite material, Mg3 Al-LDH-Nb6, which catalyzes the degradation of OSDEMP through perhydrolysis. [] This method effectively detoxifies OSDEMP under mild conditions, showcasing its potential for safely neutralizing both nerve agent simulants and potentially actual nerve agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.